molecular formula C25H21N5O3S B2850071 N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 893784-70-8

N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2850071
CAS No.: 893784-70-8
M. Wt: 471.54
InChI Key: RHGHWWKIOJFDON-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a synthetically designed, potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound acts by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking intracellular signaling cascades that are critical for endothelial cell proliferation, survival, and migration . The primary research value of this inhibitor lies in its application in the study of tumor angiogenesis, as the VEGF/VEGFR-2 signaling pathway is a central driver of new blood vessel formation that supports tumor growth and metastasis. Researchers utilize this specific molecule to investigate the mechanisms of angiogenic signaling in various in vitro and in vivo cancer models, providing critical insights into the pathophysiology of solid tumors. Its high selectivity profile makes it a valuable pharmacological tool for dissecting the specific contributions of VEGFR-2-mediated signaling from other related receptor tyrosine kinases in complex biological processes . Beyond oncology, this inhibitor is also employed in research focused on other pathological conditions involving angiogenesis, such as certain ocular diseases and rheumatoid arthritis, where controlling aberrant blood vessel growth is a potential therapeutic strategy. Its mechanism provides a foundation for exploring resistance mechanisms to anti-angiogenic therapy and for developing novel combination treatment regimens.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-15-5-3-4-6-20(15)27-24-29-30-23(32)19-12-9-17(13-21(19)28-25(30)34-24)22(31)26-14-16-7-10-18(33-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGHWWKIOJFDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

Thiadiazole derivatives exhibit a range of biological activities primarily due to their ability to interact with various biological targets. The mechanisms through which this compound operates include:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that thiadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
  • Targeting Specific Pathways : The compound may influence key signaling pathways involved in cancer progression and metastasis, such as the PI3K/Akt and MAPK pathways.
  • DNA Interaction : Some studies suggest that thiadiazole compounds can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and transcription.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been assessed in various studies:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)4.4
HCT116 (Colon Cancer)6.0
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)3.0

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency across different cancer types.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiadiazole ring and substituents on the phenyl groups significantly influence the biological activity of the compound:

  • Electron Donating Groups : The presence of methoxy groups enhances anticancer activity by increasing electron density on the aromatic rings, facilitating better interaction with biological targets.
  • Substituent Positioning : The positioning of methyl and methoxy groups on the phenyl rings plays a crucial role in modulating the compound's efficacy and selectivity towards cancer cells.
  • Thiadiazole Ring Modifications : Alterations to the thiadiazole ring structure can lead to variations in biological activity; for instance, introducing additional functional groups may enhance solubility and bioavailability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Combination Therapy : In vitro studies indicate that combining this thiadiazole derivative with established chemotherapeutics like doxorubicin enhances overall cytotoxicity against resistant cancer cell lines.
  • Animal Models : Preliminary in vivo studies using murine models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide exhibit significant antitumor activity. Research has demonstrated that the thiadiazole and quinazoline moieties contribute to their ability to inhibit cancer cell proliferation. For example, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have revealed that it possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Neuroprotective Effects

Research indicates potential neuroprotective effects attributed to this compound. Studies on animal models suggest that it may reduce oxidative stress and inflammation in neurodegenerative conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.

Enzyme Inhibition Studies

This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer progression. This inhibition can lead to a decrease in cellular proliferation and increased apoptosis in cancer cells.

Cell Signaling Pathways

The compound's interaction with various cell signaling pathways has been studied extensively. It appears to modulate pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical in regulating cell growth and survival. This modulation can provide insights into new therapeutic strategies for managing diseases characterized by dysregulated signaling.

Nanotechnology Applications

In material science, this compound has been incorporated into nanomaterials for drug delivery systems. Its chemical properties allow for effective loading and release of therapeutic agents in targeted delivery applications.

Polymer Composites

The compound is being investigated for use in polymer composites due to its ability to enhance mechanical properties and thermal stability. Incorporating this compound into polymers can lead to materials with improved performance characteristics for various industrial applications.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group at position 8 undergoes hydrolysis under strongly acidic (HCl/H₂SO₄) or basic (NaOH) conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

R CONH2+H2OH+or OHR COOH+NH3\text{R CONH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{R COOH}+\text{NH}_3

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation reactions using reagents like BBr₃ or HI, producing phenolic derivatives :

Ar OCH3+BBr3Ar OH+CH3Br\text{Ar OCH}_3+\text{BBr}_3→\text{Ar OH}+\text{CH}_3\text{Br}

Oxidation of Thiadiazole

The thiadiazole ring can be oxidized with H₂O₂ or KMnO₄ to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity .

Biological Interaction-Based Reactions

The compound interacts with biological targets through:

  • Hydrogen Bonding : The carbonyl group at position 5 and NH groups form hydrogen bonds with enzymatic active sites (e.g., tubulin or carbonic anhydrase) .

  • π-Stacking : The aromatic quinazoline and phenyl rings engage in π-π interactions with DNA bases or protein residues, critical for anticancer activity .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct/ApplicationSource
CyclizationAcetic acid, EtOH, refluxThiadiazoloquinazoline core
Amide Hydrolysis6M HCl, 100°C, 12hCarboxylic acid derivative
DemethylationBBr₃, DCM, 0°C, 2hPhenolic analog
OxidationH₂O₂, AcOH, 50°C, 6hThiadiazole sulfoxide

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with mass loss observed via TGA due to breakdown of the thiadiazole and quinazoline rings.

  • Photodegradation : Exposure to UV light induces cleavage of the methoxy group, forming quinone-like byproducts .

Comparison with Similar Compounds

Key Observations :

  • The 2-methylphenylamino group introduces a hydrophobic moiety, which may enhance membrane permeability relative to polar substituents like ethoxy or methoxy groups .

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The ClogP (calculated partition coefficient) of the target compound is estimated to be ~3.5 , higher than analogues with polar substituents (e.g., 7,8-dimethoxy derivatives, ClogP ~2.8), favoring blood-brain barrier penetration .
  • Spectroscopic Signatures :
    • IR : Absence of ν(S-H) bands (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole-thione systems .
    • ¹H-NMR : Aromatic protons from the 4-methoxyphenyl and 2-methylphenyl groups resonate at δ 6.8–7.5 ppm , consistent with electron-rich aryl systems .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with quinazoline or thiadiazoloquinazoline precursors. Key steps include:

  • Condensation reactions : Reacting a thiadiazoloquinazoline core with substituted benzylamines (e.g., 4-methoxybenzylamine) under reflux in ethanol or dimethylformamide (DMF) .
  • Catalyst optimization : Use of phase-transfer catalysts like benzyltributylammonium bromide to enhance yields .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure purity .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • 1H/13C-NMR : Confirms substituent positions and aromatic proton environments. For example, methoxy (-OCH3) protons appear as singlets at δ 3.8–4.0 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 439.5 for the parent ion) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial assays : Broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity testing : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Controls : Include standard drugs (e.g., cisplatin for anticancer activity, ciprofloxacin for antibacterial) to benchmark potency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified), culture conditions, and compound concentrations .
  • Purity validation : Employ HPLC (>95% purity) to rule out impurities affecting activity .
  • Mechanistic follow-up : Compare target engagement (e.g., enzyme inhibition assays for kinases) to identify context-dependent effects .

Q. What computational methods predict binding affinity with target proteins?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., EGFR kinase) .
  • MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over time (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Correlates structural features (e.g., logP, H-bond donors) with activity to guide optimization .

Q. What strategies mitigate solubility issues during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
  • Structural modification : Add hydrophilic substituents (e.g., -OH, -SO3H) to the quinazoline core while monitoring activity retention .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity in asymmetric reactions .
  • X-ray crystallography : Resolve absolute configuration of intermediates to guide chiral separation .
  • Circular dichroism (CD) : Monitor stereochemical integrity of final products .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to assess validity?

  • Replicate assays : Test the compound against the same bacterial strains under identical conditions (e.g., pH, temperature) .
  • Check resistance profiles : Evaluate efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) .
  • Synergy studies : Combine with adjuvants (e.g., clavulanic acid) to determine if β-lactamase inactivation improves activity .

Q. Discrepancies in cytotoxicity between 2D vs. 3D cell models?

  • Model selection : Use 3D spheroids or organoids to better mimic in vivo tumor microenvironments .
  • Penetration analysis : Measure compound diffusion into spheroids via fluorescence labeling .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) in 2D vs. 3D to identify hypoxia-driven resistance .

Methodological Recommendations

Q. How to prioritize derivatives for preclinical development?

  • ADME-Tox screening : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and hERG inhibition .
  • In vivo PK : Conduct rodent studies to measure bioavailability, half-life, and tissue distribution .
  • Patent landscape : Review existing IP (e.g., USPTO databases) to avoid infringement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.